4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine
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Overview
Description
4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine is a chemical compound that features a morpholine ring substituted with a 3-bromo-1H-1,2,4-triazole moiety
Preparation Methods
The synthesis of 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine typically involves the reaction of 3-bromo-1H-1,2,4-triazole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic substitution with 3-bromo-1H-1,2,4-triazole . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the triazole ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coordination Chemistry: The triazole moiety can act as a ligand, forming coordination complexes with transition metals.
Scientific Research Applications
4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine can be compared with other triazole-containing compounds:
3-bromo-1H-1,2,4-triazole: Similar in structure but lacks the morpholine ring, which may affect its reactivity and applications.
4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine: Contains a methyl group on the triazole ring, which can influence its chemical properties and biological activity.
1,2,3-triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
4-(5-bromo-1H-1,2,4-triazol-3-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4O/c7-5-8-6(10-9-5)11-1-3-12-4-2-11/h1-4H2,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTWLMMBRYRESQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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